molecular formula C9H9BF3K B13533052 Potassium 2-phenyl-cyclopropyltrifluoroborate

Potassium 2-phenyl-cyclopropyltrifluoroborate

Cat. No.: B13533052
M. Wt: 224.07 g/mol
InChI Key: RPTMFXALIDLOKX-UHFFFAOYSA-N
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Description

Potassium trifluoro(2-phenylcyclopropyl)boranuide is a specialized organoboron compound known for its unique chemical properties and applications in various fields of scientific research. This compound is part of the broader class of potassium trifluoroborates, which are valued for their stability and reactivity in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro(2-phenylcyclopropyl)boranuide typically involves the reaction of 2-phenylcyclopropylboronic acid with potassium fluoride and a fluorinating agent such as tetrafluoroboric acid. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron-fluorine bonds. The resulting product is then purified through recrystallization or chromatography to obtain high purity potassium trifluoro(2-phenylcyclopropyl)boranuide .

Industrial Production Methods

Industrial production of potassium trifluoro(2-phenylcyclopropyl)boranuide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The compound is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(2-phenylcyclopropyl)boranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with potassium trifluoro(2-phenylcyclopropyl)boranuide include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under inert atmosphere to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include biaryl compounds from cross-coupling reactions, boronic acids from oxidation, and borohydrides from reduction. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

Potassium trifluoro(2-phenylcyclopropyl)boranuide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of potassium trifluoro(2-phenylcyclopropyl)boranuide involves its ability to act as a nucleophile in various chemical reactions. The trifluoroborate group enhances the nucleophilicity of the compound, allowing it to participate in cross-coupling reactions with electrophiles. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Similar Compounds

  • Potassium phenyltrifluoroborate
  • Potassium 2-fluorophenyltrifluoroborate
  • Potassium 3-fluorophenyltrifluoroborate

Uniqueness

Potassium trifluoro(2-phenylcyclopropyl)boranuide is unique due to its cyclopropyl group, which imparts additional strain and reactivity compared to other trifluoroborates. This makes it particularly useful in reactions requiring high reactivity and selectivity .

Properties

Molecular Formula

C9H9BF3K

Molecular Weight

224.07 g/mol

IUPAC Name

potassium;trifluoro-(2-phenylcyclopropyl)boranuide

InChI

InChI=1S/C9H9BF3.K/c11-10(12,13)9-6-8(9)7-4-2-1-3-5-7;/h1-5,8-9H,6H2;/q-1;+1

InChI Key

RPTMFXALIDLOKX-UHFFFAOYSA-N

Canonical SMILES

[B-](C1CC1C2=CC=CC=C2)(F)(F)F.[K+]

Origin of Product

United States

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